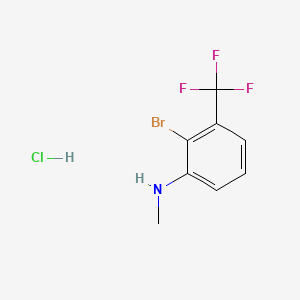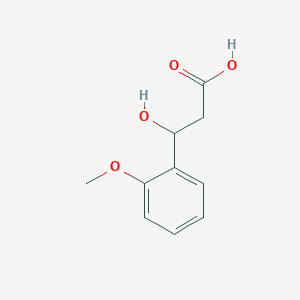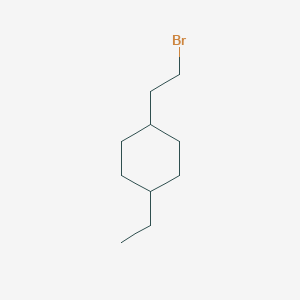
1-(2-Bromoethyl)-4-ethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-4-ethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a bromoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-ethylcyclohexane can be synthesized through the bromination of 4-ethylcyclohexanol followed by a substitution reaction. The process typically involves:
Bromination: 4-ethylcyclohexanol is treated with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 4-ethylcyclohexyl bromide.
Substitution: The 4-ethylcyclohexyl bromide is then reacted with ethylene in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-4-ethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted cyclohexanes (e.g., 1-(2-Azidoethyl)-4-ethylcyclohexane)
- Alkenes (e.g., 4-ethylcyclohexene)
- Oxidized products (e.g., 4-ethylcyclohexanone)
Applications De Recherche Scientifique
1-(2-Bromoethyl)-4-ethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism by which 1-(2-Bromoethyl)-4-ethylcyclohexane exerts its effects involves the reactivity of the bromoethyl group. This group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, such as forming bonds with biological molecules in medicinal chemistry or creating polymer chains in material science.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-4-ethylcyclohexane: Similar structure but with a chloro group instead of a bromo group.
1-(2-Iodoethyl)-4-ethylcyclohexane: Similar structure but with an iodo group instead of a bromo group.
4-Ethylcyclohexanol: Precursor in the synthesis of 1-(2-Bromoethyl)-4-ethylcyclohexane.
Uniqueness: this compound is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromo group is more reactive than the chloro group but less reactive than the iodo group, making it a versatile intermediate in various chemical reactions.
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-2-9-3-5-10(6-4-9)7-8-11/h9-10H,2-8H2,1H3 |
Clé InChI |
UFEZBIHZRDWWDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



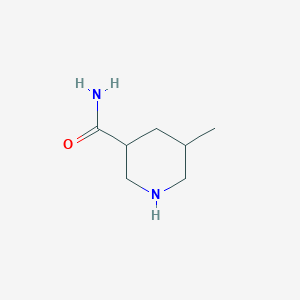
![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
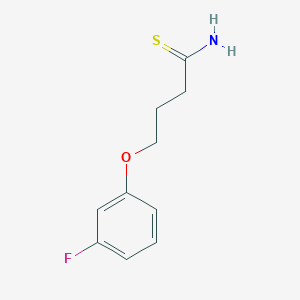


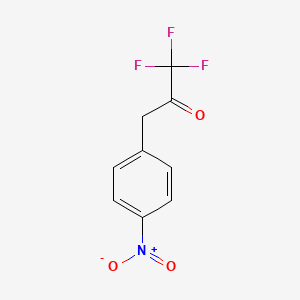
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
